1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
It is known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it may interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, influencing various cellular processes .
Molecular Mechanism
It is hypothesized that it may interact with alpha1-adrenergic receptors based on its structural similarity to other known ligands .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide.
Coupling Reactions: The final step often involves coupling the piperazine derivative with the methoxypyrrolidine derivative under specific conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound might be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine: A similar compound with slight variations in the substituents.
This compound: Another derivative with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-20-11-12-26(17-20)19-9-7-18(8-10-19)23(27)25-15-13-24(14-16-25)21-5-3-4-6-22(21)29-2/h3-10,20H,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGSOGHFOFFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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